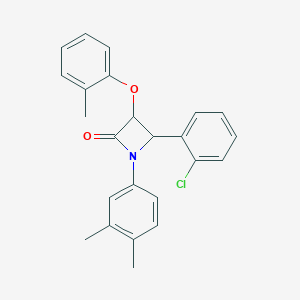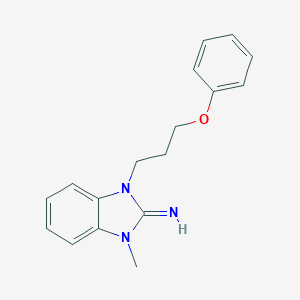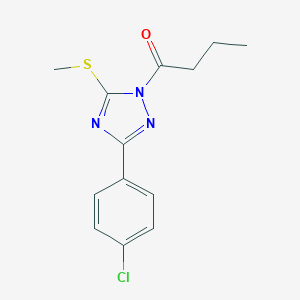![molecular formula C17H18BrN3 B379307 N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379307.png)
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl chloride, which is then reacted with 1-isopropyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom with other nucleophiles.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: The corresponding hydrogen-substituted benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzyl group can enhance the compound’s binding affinity and specificity, while the isopropyl group can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- N-(4-chlorobenzyl)-1-isopropyl-1H-benzimidazol-2-amine
- N-(4-fluorobenzyl)-1-isopropyl-1H-benzimidazol-2-amine
- N-(4-methylbenzyl)-1-isopropyl-1H-benzimidazol-2-amine
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug design and material science applications.
特性
分子式 |
C17H18BrN3 |
|---|---|
分子量 |
344.2g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-1-propan-2-ylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18BrN3/c1-12(2)21-16-6-4-3-5-15(16)20-17(21)19-11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChIキー |
AFLSJFCCDCGEOU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
正規SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(5-methyl-2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379227.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379231.png)



![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379241.png)
![1-benzyl-3-(2-(2-(2-(3-benzyl-2-imino-2,3-dihydrobenzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)-1H-benzo[d]imidazol-2(3H)-imine](/img/structure/B379242.png)
![N-(4-{[5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379243.png)




